molecular formula C35H27N3O8 B6299538 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid CAS No. 2227990-19-2

4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid

Cat. No.: B6299538
CAS No.: 2227990-19-2
M. Wt: 617.6 g/mol
InChI Key: NMDFRQXDGCXAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid typically involves multi-step organic reactions. One common approach is the stepwise construction of the pyridine and benzene rings, followed by the introduction of the azanetriyl (amine) groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the benzene rings to more oxidized forms, such as quinones.

  • Reduction: : Reduction of the azanetriyl groups to simpler amines.

  • Substitution: : Replacement of hydrogen atoms on the benzene rings with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) and halogenating agents.

Major Products Formed

  • Oxidation: : Quinones and other oxidized derivatives.

  • Reduction: : Simple amines and amides.

  • Substitution: : Halogenated benzene derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid may be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows for the exploration of interactions with various biomolecules.

Medicine

In the medical field, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or treatments for diseases.

Industry

In industry, this compound might be used in the production of advanced materials, such as polymers and nanomaterials. Its unique properties could contribute to the development of new technologies and applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid: is structurally similar to other polymeric acids and amine-containing compounds.

  • Tetramethyl 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate: is a related compound with methyl groups added to the benzene rings.

Uniqueness

What sets This compound apart is its combination of multiple benzene rings and nitrogen atoms, which provide a high degree of structural complexity and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[4-carboxy-N-[[6-[(4-carboxy-N-(4-carboxyphenyl)anilino)methyl]pyridin-2-yl]methyl]anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O8/c39-32(40)22-4-12-28(13-5-22)37(29-14-6-23(7-15-29)33(41)42)20-26-2-1-3-27(36-26)21-38(30-16-8-24(9-17-30)34(43)44)31-18-10-25(11-19-31)35(45)46/h1-19H,20-21H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDFRQXDGCXAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)CN(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.